7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

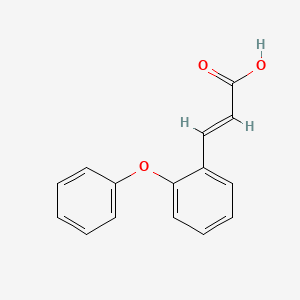

“7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C19H23N5O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a purine core, which is a heterocyclic aromatic organic compound. It also contains a benzyl group and a piperidinylmethyl group attached to the purine core .Physical and Chemical Properties Analysis

The compound has a molecular weight of 353.427 and its CAS Number is 359697-72-6 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Geometry

The molecular geometry of similar compounds, such as 8-benzylamino-3,7-dihydro-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl] propyl}-1,3-dimethyl-1H-purine-2,6-dione, has been examined. These studies reveal typical geometries with planar fused rings of the purine system, providing insights into the structural properties of purine derivatives (Karczmarzyk, Karolak‐Wojciechowska, & Pawłowski, 1995).

Receptor Affinity and Psychotropic Activity

Purine-2,6-dione derivatives with various substitutions, including benzyl and aminoalkyl groups, have been investigated for their affinity to 5-HT1A, 5-HT2A, and 5-HT7 receptors. These studies suggest potential psychotropic activity, highlighting the relevance of these compounds in the development of new therapeutics for mental health conditions (Chłoń-Rzepa et al., 2013).

Cardiovascular Activity

Research has explored the cardiovascular effects of 7-{2-hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione and its derivatives, focusing on their antiarrhythmic and hypotensive potential. This points to the significance of purine derivatives in cardiovascular drug development (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

Antiasthmatic Agents

Purine derivatives have been synthesized and evaluated for their potential as antiasthmatic agents, particularly focusing on their vasodilatory activity. This research is pivotal in identifying new therapeutic options for asthma management (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of the compound 7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione is Dipeptidyl peptidase 4 . This enzyme plays a crucial role in glucose metabolism and is a common target for drugs used to treat type 2 diabetes .

Mode of Action

The compound this compound interacts with its target, Dipeptidyl peptidase 4, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion .

Biochemical Pathways

The action of this compound affects the incretin hormone pathway . By inhibiting Dipeptidyl peptidase 4, the compound prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release . This results in a decrease in blood glucose levels .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, would play a significant role in its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action include increased insulin secretion and decreased glucagon release . These effects lead to a decrease in blood glucose levels, which could be beneficial in the treatment of conditions such as type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target

Análisis Bioquímico

Biochemical Properties

7-Benzyl-1,3-dimethyl-8-piperidin-1-ylmethyl-3,7-dihydro-purine-2,6-dione plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the primary enzymes it interacts with is dipeptidyl peptidase 4 (DPP-4). This interaction is crucial as DPP-4 is involved in the regulation of glucose metabolism by inactivating incretin hormones . The compound’s binding to DPP-4 inhibits its activity, thereby enhancing the levels of incretin hormones and improving glucose homeostasis .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those related to glucose metabolism. By inhibiting DPP-4, the compound enhances insulin secretion and reduces glucagon levels, leading to improved glucose uptake by cells . Additionally, it affects gene expression related to glucose metabolism and insulin sensitivity .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DPP-4. The compound binds to the active site of DPP-4, preventing it from interacting with its natural substrates . This inhibition leads to increased levels of active

Propiedades

IUPAC Name |

7-benzyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-22-18-17(19(26)23(2)20(22)27)25(13-15-9-5-3-6-10-15)16(21-18)14-24-11-7-4-8-12-24/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDPSRDRSHWWOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[3-(furan-2-yl)pyrazin-2-yl]methyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2577752.png)

![N-benzyl-3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2577754.png)

![ethyl 4-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-amido}piperidine-1-carboxylate](/img/structure/B2577756.png)

![1-(azepan-1-yl)-2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2577758.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)

![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2577772.png)

![3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2577774.png)